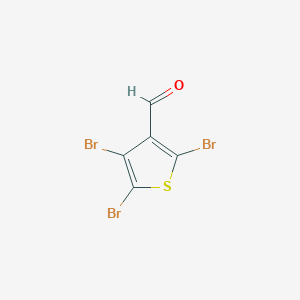

3-Thiophenecarboxaldehyde, 2,4,5-tribromo-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Thiophenecarboxaldehyde, also known as 2-Formylthiophene, is a heterocyclic compound . It is a thiophene substituted by a formyl group at position 3 . It has been used in the synthesis of a series of 4-substituted 2-thiophenesulfonamides and acetal and ketal derivatives of 4′-demethylepipodophyllotoxin-β-D-glucoside and epipodophyllotoxin-β-D-glucoside .

Synthesis Analysis

3-Thiophenecarboxaldehyde has been used in the synthesis of a series of 4-substituted 2-thiophenesulfonamides, acetal and ketal derivatives of 4′-demethylepipodophyllotoxin-β-D-glucoside and epipodophyllotoxin-β-D-glucoside .Molecular Structure Analysis

The molecular structure of 3-Thiophenecarboxaldehyde is represented by the SMILES string [H]C (=O)c1ccsc1 . The InChI key is RBIGKSZIQCTIJF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Thiophenecarboxaldehyde has a vapor pressure of 0.31 mmHg at 20 °C. It is a liquid with a refractive index of 1.583 (lit.) and a boiling point of 194-196 °C (lit.) and 86-87 °C/20 mmHg (lit.). The density of 3-Thiophenecarboxaldehyde is 1.28 g/mL at 25 °C (lit.) .科学的研究の応用

Synthesis and Molecular Structure

- Efficient Synthesis Techniques : Research has highlighted methods for efficiently preparing derivatives of thiophenecarboxaldehyde, including tribromo variants, showcasing their utility in organic synthesis. For instance, an efficient synthesis pathway has been developed for Rubin's Aldehyde and its precursor, demonstrating the potential for creating complex organic molecules from simpler thiophene derivatives (Holst, Schollmeyer, & Meier, 2011).

- Dissymmetrization and π‐Conjugated Molecules : The dissymmetrization of benzothiadiazole through direct C–H arylation using thiophenecarboxaldehyde derivatives points to its role in creating symmetrical and unsymmetrical elongated π‐conjugated molecules for optoelectronic applications (Dall’Agnese et al., 2017).

- Decarbonylative Dibromination : A study on the decarbonylative dibromination of 5-phenylthiophene-2-carbaldehyde with bromine underlines a novel method for functionalizing thiophenecarboxaldehyde derivatives, further expanding its utility in organic synthesis (Ajdačić et al., 2016).

Applications in Materials Science and Catalysis

- Organometallic Complexes : The formation of novel iron carbonyl complexes from thiophene-2-carboxaldehyde thiosemicarbazone showcases the compound's versatility in forming organometallic clusters with potential applications in catalysis and material science (Hong et al., 2004).

- Optoelectronic Properties : Thiophenecarboxaldehyde derivatives are utilized in the synthesis of donor-acceptor π-conjugated molecules, indicating their significance in the development of materials for optoelectronic applications (Dall’Agnese et al., 2017).

Safety And Hazards

特性

IUPAC Name |

2,4,5-tribromothiophene-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr3OS/c6-3-2(1-9)4(7)10-5(3)8/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISJOJVNWWFESV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(SC(=C1Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40484385 |

Source

|

| Record name | 3-Thiophenecarboxaldehyde, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thiophenecarboxaldehyde, 2,4,5-tribromo- | |

CAS RN |

61200-58-6 |

Source

|

| Record name | 3-Thiophenecarboxaldehyde, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)